Chlortoluron

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chlorotoluron hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Chlorotoluron entfaltet seine herbizide Wirkung durch die Hemmung der Photosynthese. Es blockiert die Q_B-Plastochinon-Bindungsstelle des Photosystems II und verhindert so den Elektronenfluss von Q_A nach Q_B. Diese Unterbrechung der photosynthetischen Elektronentransportkette führt letztendlich zum Absterben der Pflanze . Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, sind die Komponenten des Photosystems II, insbesondere die Q_B-Bindungsstelle .

Wirkmechanismus

Target of Action

Chlorotoluron, a member of the phenylurea class of herbicides, primarily targets the photosynthetic machinery of plants . Its main target is the QB plastoquinone binding site of photosystem II . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone .

Mode of Action

Chlorotoluron acts as an inhibitor of photosynthesis . It binds to the QB plastoquinone binding site of photosystem II, thereby preventing electron flow from QA to QB . This interruption of the photosynthetic electron transport chain disrupts the plant’s ability to convert light energy into chemical energy, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by chlorotoluron is photosynthesis . By inhibiting electron flow within photosystem II, chlorotoluron disrupts the light-dependent reactions of photosynthesis . This prevents the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant is unable to produce the glucose it needs for growth and survival .

Pharmacokinetics

Chlorotoluron is moderately soluble in water and volatile, with a high potential for leaching to groundwater . Chlorotoluron may bioaccumulate, although it has a low mammalian toxicity .

Result of Action

The primary result of chlorotoluron’s action is the death of the plant . By inhibiting photosynthesis, chlorotoluron deprives the plant of the energy it needs to grow and survive . This makes chlorotoluron an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chlorotoluron. For instance, its volatility and solubility can lead to leaching into groundwater . Additionally, chlorotoluron is moderately persistent in soil, which can affect its long-term environmental impact . It is also worth noting that chlorotoluron is non-toxic to honeybees but is moderately toxic to birds, earthworms, and most aquatic organisms .

Biochemische Analyse

Biochemical Properties

Chlorotoluron interacts with various biomolecules in its role as a herbicide. The primary mechanism of action of Chlorotoluron involves the inhibition of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of Chlorotoluron’s biochemical interactions.

Cellular Effects

Chlorotoluron has significant effects on various types of cells and cellular processes. By inhibiting photosynthesis, Chlorotoluron disrupts the energy production process of plant cells, leading to their death . This impact on cellular metabolism is a crucial aspect of Chlorotoluron’s herbicidal action.

Molecular Mechanism

The molecular mechanism of Chlorotoluron involves its interaction with the photosystem II complex in plant cells. Chlorotoluron binds to the Q B plastoquininone binding site, preventing electron flow from Q A to Q B . This binding interaction disrupts the photosynthetic electron transport chain, leading to the death of the plant cells.

Temporal Effects in Laboratory Settings

Chlorotoluron is moderately persistent in soil but tends not to be persistent in water due to rapid aqueous photolysis . It has a low mammalian toxicity but may bioaccumulate . Over time, the effects of Chlorotoluron can change due to factors such as degradation and changes in environmental conditions .

Dosage Effects in Animal Models

While Chlorotoluron is primarily used as a herbicide, it has been shown to cause an increase in adenomas and carcinomas of the kidneys of male mice given high doses for 2 years . This suggests that Chlorotoluron may have toxic or adverse effects at high doses in animal models .

Metabolic Pathways

Chlorotoluron is involved in the metabolic pathway of photosynthesis in plant cells. By binding to the Q B plastoquinone binding site of photosystem II, Chlorotoluron disrupts the normal flow of electrons in this pathway, leading to the inhibition of photosynthesis .

Transport and Distribution

Chlorotoluron is mobile in soil and has a high potential for leaching to groundwater . It is moderately soluble in water, indicating that it can be transported and distributed within cells and tissues via the water component .

Subcellular Localization

The subcellular localization of Chlorotoluron is primarily at the photosystem II complex in the thylakoid membranes of chloroplasts in plant cells . By binding to the Q B plastoquinone binding site of photosystem II, Chlorotoluron exerts its herbicidal effects at this specific subcellular location .

Vorbereitungsmethoden

Die Synthese von Chlorotoluron beinhaltet die Reaktion eines substituierten Arylamins (Anilin) mit Phosgen zur Bildung seines Isocyanatderivats. Dieses Zwischenprodukt wird dann mit Dimethylamin umgesetzt, um das Endprodukt zu erhalten . Die Reaktion lässt sich wie folgt zusammenfassen:

- Aryl-NH₂ + COCl₂ → Aryl-NCO

- Aryl-NCO + NH(CH₃)₂ → Aryl-NHCON(CH₃)₂

In der industriellen Produktion wird der Prozess unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Chlorotoluron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Chlorotoluron kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Amin-Derivaten führen.

Substitution: Chlorotoluron kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorgruppe.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte, aminierte und substituierte Derivate von Chlorotoluron .

Vergleich Mit ähnlichen Verbindungen

Chlorotoluron gehört zur Klasse der Phenylharnstoff-Herbizide, zu denen Verbindungen wie Monuron, Diuron und Linuron gehören . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Anwendungen:

Monuron: Wird zur Unkrautbekämpfung in Nicht-Kulturflächen eingesetzt.

Diuron: Wird sowohl in landwirtschaftlichen als auch in nichtlandwirtschaftlichen Bereichen eingesetzt.

Linuron: Wird hauptsächlich in Gemüsepflanzen eingesetzt.

Chlorotoluron ist einzigartig in seiner spezifischen Verwendung für Getreidekulturen und seiner Wirksamkeit gegen ein breites Spektrum von Unkräutern .

Eigenschaften

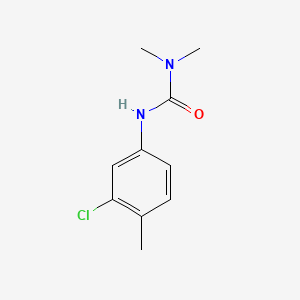

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGFZXSOMJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052853 | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor) | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

140 g/cu cm, 1.4 g/cm³ | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Inhibits photosynthesis. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, white powder | |

CAS No. |

15545-48-9 | |

| Record name | Chlortoluron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotoluron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015545489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-chloro-4-methylphenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotoluron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotoluron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTOLURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUW8L8G38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

147-148 °C, 148.1 °C | |

| Record name | CHLORTOLURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2760 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTOLURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.